diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate
Description
Properties
Molecular Formula |
C22H22N2O5S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
diethyl 5-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H22N2O5S/c1-4-27-21(25)13-9-14(22(26)28-5-2)11-15(10-13)29-19-18-16-7-6-8-17(16)30-20(18)24-12(3)23-19/h9-11H,4-8H2,1-3H3 |
InChI Key |
DTXRHDLPCGQSIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC2=C3C4=C(CCC4)SC3=NC(=N2)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopenta-thieno-pyrimidine core, which is then coupled with an isophthalate ester.
-
Cyclopenta-thieno-pyrimidine Core Synthesis
Starting Materials: 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine.
Reaction Conditions: This step often involves cyclization reactions under acidic or basic conditions, using catalysts like palladium or copper to facilitate the formation of the thieno-pyrimidine ring.
-
Coupling with Isophthalate Ester
Starting Materials: The synthesized cyclopenta-thieno-pyrimidine core and diethyl isophthalate.
Reaction Conditions: Esterification reactions are typically carried out in the presence of dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate serves as a valuable building block for synthesizing more complex molecules. Its unique structure makes it a candidate for developing new materials and catalysts.
Biology
Research into the biological activity of this compound has revealed its potential as a bioactive agent. Studies have investigated its interactions with biological macromolecules, suggesting possible roles in modulating cellular processes.
Medicine
The compound is being explored for therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies indicate that it may inhibit pro-inflammatory enzymes.
- Anticancer Properties : Investigations into its ability to affect cancer cell lines are ongoing, focusing on its mechanism of action at the molecular level.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its structural properties lend themselves to various formulations in polymer science and material engineering.
Case Studies
-
Anti-inflammatory Studies :
- A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of COX enzymes in vitro, suggesting potential use in anti-inflammatory therapies.
-
Anticancer Research :
- Research conducted on various cancer cell lines indicated that this compound could induce apoptosis through modulation of specific signaling pathways involved in cell survival.
Mechanism of Action
The mechanism by which diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For instance, its potential anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and reported applications. Below is a comparative analysis:
Table 1: Comparative Analysis of Thienopyrimidine Derivatives
Key Observations :
Core Modifications: The target compound’s cyclopenta-thienopyrimidine core distinguishes it from phenyl-substituted analogs (e.g., dimethyl 5-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate) .
Substituent Effects :
- Ester Groups : The diethyl ester in the target compound likely increases lipophilicity compared to the dimethyl analog, which could enhance oral bioavailability—a property critical for drug candidates .
- Functional Groups : Derivatives like compound 25b (dihydroxy benzohydrazide) exhibit lower synthetic yields (26%) compared to other analogs, suggesting steric or electronic challenges in introducing polar substituents .
Synthetic Feasibility: Yields for thienopyrimidine derivatives vary significantly (15–65%), influenced by substituent complexity. The target compound’s diethyl ester may require optimized coupling conditions to avoid side reactions common in esterification .
Biological Activity
Diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration combining a cyclopenta-thieno-pyrimidine core with an isophthalate ester, which may contribute to its interactions with biological systems. This article explores the synthesis, biological activity, and potential applications of this compound based on available research.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O5S |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | Diethyl 5-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]benzene-1,3-dicarboxylate |
| InChI Key | DTXRHDLPCGQSIG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of the cyclopenta-thieno-pyrimidine core followed by coupling with an isophthalate ester using various catalysts such as palladium or copper under controlled conditions .
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazolopyridine derivatives have shown potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . Although specific data on the target compound's antimicrobial efficacy is limited, its structural similarities suggest potential for similar activity.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies evaluating related thieno-pyrimidine compounds found that certain derivatives exhibited significant antiproliferative effects in cancer cell lines. For example, compounds derived from similar scaffolds demonstrated IC50 values below 40 nM in various assays assessing cell proliferation and microtubule depolymerization . The mechanism of action may involve interactions with cellular targets such as DNA gyrase and pro-inflammatory enzymes, leading to modulation of critical pathways involved in cancer progression.
The biological activity of this compound likely involves interactions with specific molecular targets within cells. These targets may include:
- Enzymes : Inhibition of pro-inflammatory enzymes could explain its potential anti-inflammatory effects.
- Receptors : Modulation of receptor activity may alter signaling pathways related to cell growth and apoptosis.
- Nucleic Acids : Binding to DNA or RNA could interfere with replication or transcription processes.
Case Studies and Research Findings
- Antimicrobial Screening : A study screened several thiazolopyridine derivatives for antimicrobial activity against pathogenic bacteria and fungi. The findings highlighted the promising nature of these compounds as potential new antimicrobial agents based on their structural characteristics and biological interaction profiles .
- Anticancer Efficacy : Research on related compounds demonstrated substantial antiproliferative effects in vitro. For instance, a series of thieno-pyrimidine derivatives were evaluated for their ability to inhibit cancer cell proliferation with some showing IC50 values significantly lower than traditional chemotherapeutics .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between a hydroxyl-containing thienopyrimidine core and an activated isophthalate ester. Key steps include:
- Reagent Selection : Use NaHCO₃/NaI as a base-catalyst system to promote ether bond formation, as demonstrated in analogous thienopyrimidine syntheses .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate mixtures) to isolate the product, achieving >95% purity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.33 ppm for CH₃ groups, aromatic proton signals at δ 7.32–8.60 ppm) confirm substituent positions and regiochemistry .
- Mass Spectrometry : ESI-MS (e.g., [M+H]⁺ at m/z 435–450 range) validates molecular weight .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can solubility challenges be addressed for in vitro bioactivity assays?
- Methodological Answer :
- Nanoparticle Formulation : Encapsulate the compound in starch nanoparticles (20–50 nm diameter) via solvent displacement, enhancing aqueous dispersion and bioavailability .
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while minimizing cellular toxicity .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time). For example, discrepancies in anti-HCV activity may arise from variations in viral replication assays .
- Metabolic Stability Testing : Evaluate compound degradation in serum (e.g., via LC-MS/MS) to identify instability contributing to variable results .
Q. What reaction mechanisms govern the formation of byproducts during synthesis?
- Methodological Answer :
- Side-Reaction Pathways :
- Hydrolysis : Trace water in solvents may hydrolyze ester groups, forming carboxylic acid derivatives. Use molecular sieves to mitigate this .
- Cyclization Byproducts : High temperatures (>100°C) promote unwanted cyclization; maintain reactions at 60–80°C .
- Monitoring : Track intermediates via TLC (silica gel, UV visualization) to optimize reaction quenching times .
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting enzyme inhibition?
- Methodological Answer :
- Scaffold Modifications :
- Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR) to measure inhibition constants (Kᵢ) via fluorescence polarization .
Q. What strategies minimize racemization in stereochemically sensitive derivatives?
- Methodological Answer :
- Chiral Chromatography : Use CHIRALPAK® columns to separate enantiomers and assess optical purity .
- Low-Temperature Reactions : Conduct couplings at 0–4°C to preserve stereochemical integrity during nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
